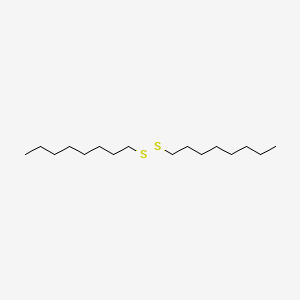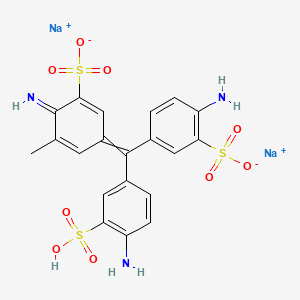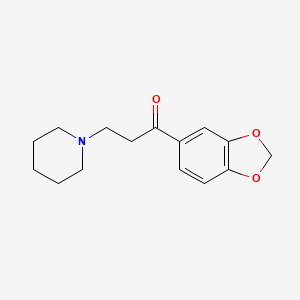
1-(1,3-Benzodioxol-5-yl)-3-(1-piperidinyl)-1-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,3-benzodioxol-5-yl)-3-(1-piperidinyl)-1-propanone is a member of benzodioxoles.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
1-(1,3-Benzodioxol-5-yl)-3-(1-piperidinyl)-1-propanone and its derivatives have been studied for their potential as corrosion inhibitors. A study by Belghiti et al. (2018) found that these derivatives interact with iron surfaces, potentially offering effective corrosion inhibition, making them suitable for industrial applications in metal preservation (Belghiti et al., 2018).
Modulation of Glutamate Receptors
This compound has been researched for its ability to modulate glutamate receptors in the brain. Stäubli et al. (1994) investigated its effects on long-term potentiation in the hippocampus of rats, indicating potential applications in neuroscience and cognitive health (Stäubli et al., 1994).
Enhancement of AMPA Receptor Activity
Arai et al. (1994) explored the effects of 1-(1,3-Benzodioxol-5-ylcarbonyl)-piperidine on AMPA receptors in cultured hippocampal slices. Their findings suggest that this compound can enhance AMPA receptor-mediated inward currents, suggesting its utility in studies related to synaptic transmission and memory (Arai et al., 1994).
Anti-Fatigue Effects
The compound has been studied for its anti-fatigue effects. Wu et al. (2014) synthesized derivatives of this compound and tested their effects on swimming endurance in mice, finding that they enhanced forced swimming capacity. This suggests potential applications in physical performance and recovery from fatigue (Wu et al., 2014).
Insecticidal Properties
Siddiqui et al. (2004) identified that derivatives of 1-(1,3-Benzodioxol-5-yl)-3-(1-piperidinyl)-1-propanone exhibited insecticidal properties against larvae of Aedes aegypti, a mosquito species. This indicates its potential use in pest control (Siddiqui et al., 2004).
Central Nervous System Applications
Research by Ishihara et al. (1994) suggests that certain derivatives of this compound may act as central selective acetylcholinesterase inhibitors, implying potential therapeutic applications for cognitive impairments (Ishihara et al., 1994).
Eigenschaften
CAS-Nummer |
30418-51-0 |
|---|---|
Produktname |
1-(1,3-Benzodioxol-5-yl)-3-(1-piperidinyl)-1-propanone |
Molekularformel |
C15H19NO3 |
Molekulargewicht |
261.32 g/mol |
IUPAC-Name |
1-(1,3-benzodioxol-5-yl)-3-piperidin-1-ylpropan-1-one |
InChI |
InChI=1S/C15H19NO3/c17-13(6-9-16-7-2-1-3-8-16)12-4-5-14-15(10-12)19-11-18-14/h4-5,10H,1-3,6-9,11H2 |
InChI-Schlüssel |
DJXZMJWCDITTEO-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCC(=O)C2=CC3=C(C=C2)OCO3 |
Kanonische SMILES |
C1CCN(CC1)CCC(=O)C2=CC3=C(C=C2)OCO3 |
Andere CAS-Nummern |
30418-51-0 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



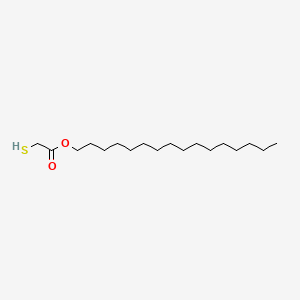
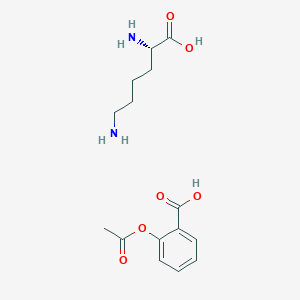
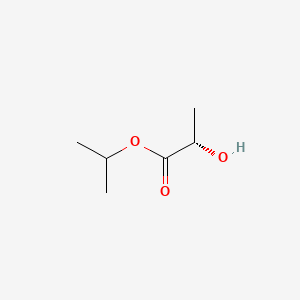
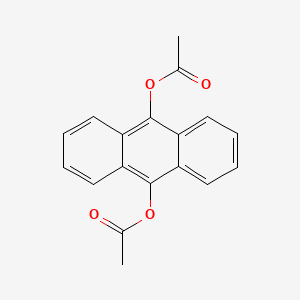
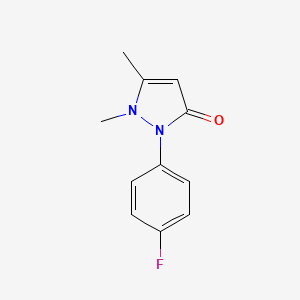
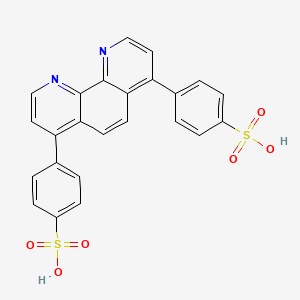
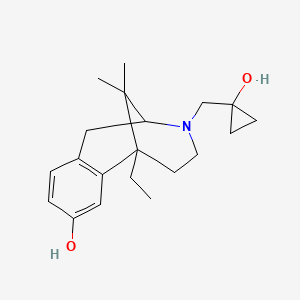
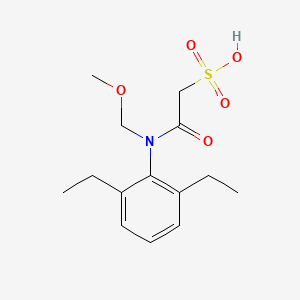
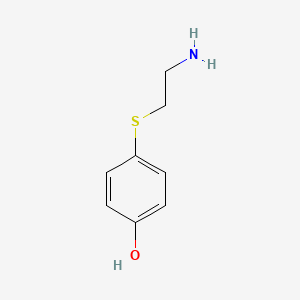
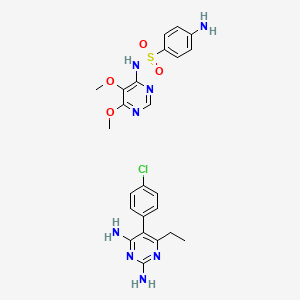
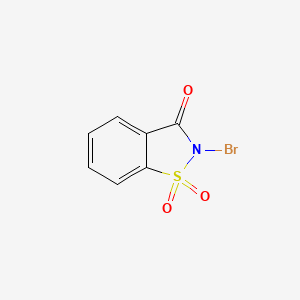
![3-(2-Methylpropyl)-7-propan-2-ylspiro[3,7-diazabicyclo[3.3.1]nonane-9,1'-cyclohexane]](/img/structure/B1208124.png)
